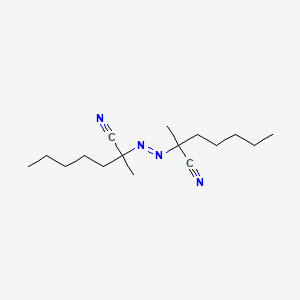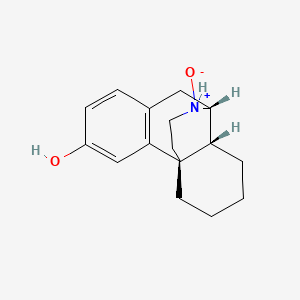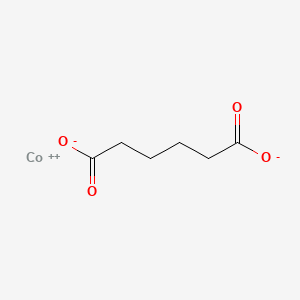![molecular formula C24H26N2O5S B12642649 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives typically involves multi-step reactions. One common method includes the use of olefin metathesis reactions catalyzed by Grubbs catalysts. Another approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the complexity of the synthesis suggests that it would likely involve advanced organic synthesis techniques and specialized equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists.
Medicine: Investigated for their potential as antituberculosis agents and other therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
1,4-Diazaspiro[5.5]undecan-3-one: A related compound with a different substitution pattern.
Uniqueness
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl- is unique due to its specific substitution pattern and the presence of the benzofuranyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H26N2O5S |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
9-[4-(1-benzofuran-5-yl)phenyl]sulfonyl-4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C24H26N2O5S/c1-2-25-17-24(31-16-23(25)27)10-12-26(13-11-24)32(28,29)21-6-3-18(4-7-21)19-5-8-22-20(15-19)9-14-30-22/h3-9,14-15H,2,10-13,16-17H2,1H3 |
Clé InChI |
RZLUSKXGVPPJDQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC5=C(C=C4)OC=C5)OCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
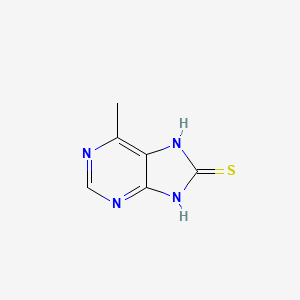

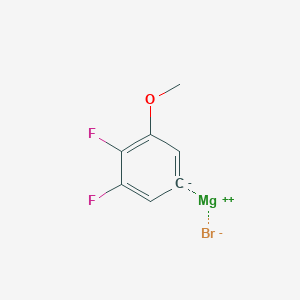
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

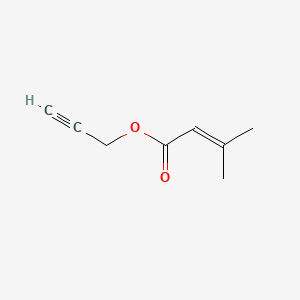
![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
